3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Complex organic molecules, such as the one mentioned, play a crucial role in the development of new therapeutic agents and in the exploration of biological mechanisms. Their design, synthesis, and analysis require intricate knowledge of organic chemistry, pharmacology, and molecular biology.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. Techniques such as cyclization, condensation, and functional group transformations are common. For instance, compounds with imidazolyl and piperidine substructures may be synthesized through routes that involve the construction of the core heterocycle followed by stepwise addition of side chains and functional groups under controlled conditions (Lv et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is key to their biological activity and chemical properties. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are used to elucidate the geometry, conformation, and electronic structure of the molecule. These analyses help in understanding the interaction of the molecule with biological targets (Shim et al., 2002).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Studies on similar compounds have shown that the presence of imidazole and piperidine rings can lead to interactions with various receptors in the body, making them significant in medicinal chemistry. Chemical modifications and substitutions at strategic positions can enhance the compound's potency, selectivity, and pharmacokinetic properties (Yamamoto et al., 2016).
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Related Compounds
The design and synthesis of compounds with the imidazole core structure, similar to the one in the chemical name provided, have been a focus of medicinal chemistry research. These efforts aim to develop compounds with improved pharmacological profiles and minimized metabolic liabilities. For example, Linton et al. (2011) explored systematic structure modifications to reduce metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives, demonstrating strategies to mitigate AO metabolism, which could be applicable to the chemical class of interest (Linton et al., 2011).
Biological Activities
Research into imidazole and piperidine derivatives has revealed a range of biological activities, making them valuable in the development of new therapeutics. For instance, Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, highlighting the potential of these compounds in treating drug-sensitive and resistant strains of mycobacteria (Lv et al., 2017).
Chemical Property Investigation
The exploration of the chemical properties of these compounds, including their synthesis routes, structural analysis, and the impact of different substituents on their activity and stability, is crucial for the development of new drugs and materials. For example, research by Mundwiler et al. (2004) into mixed ligand tricarbonyl complexes offers insights into the versatility of imidazole derivatives in coordinating with metals, which could be relevant for developing diagnostic and therapeutic agents (Mundwiler et al., 2004).
Eigenschaften
IUPAC Name |
3-[1-(cyclobutylmethyl)imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O/c21-16-6-7-17(22)18(11-16)24-20(27)26-9-2-5-15(13-26)19-23-8-10-25(19)12-14-3-1-4-14/h6-8,10-11,14-15H,1-5,9,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSVXSCPXBNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.